
2-bromo-N-(3,4-dimethylphenyl)benzamide
Übersicht
Beschreibung
2-Bromo-N-(3,4-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO It is a brominated benzamide derivative, characterized by the presence of a bromine atom attached to the benzene ring and a dimethylphenyl group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2-bromobenzamide.
Amidation Reaction: The 2-bromobenzamide is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or a similar reagent to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(3,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones if sulfur-containing groups are introduced.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Major Products
Substitution: Formation of N-(3,4-dimethylphenyl)benzamide derivatives with various substituents replacing the bromine atom.
Reduction: Formation of N-(3,4-dimethylphenyl)benzylamine or other reduced derivatives.
Oxidation: Formation of sulfoxides or sulfones if sulfur-containing groups are present.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(3,4-dimethylphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the dimethylphenyl group can influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-phenylbenzamide: Lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and biological activity.
N-(3,4-Dimethylphenyl)benzamide:
2-Chloro-N-(3,4-dimethylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Uniqueness
2-Bromo-N-(3,4-dimethylphenyl)benzamide is unique due to the presence of both the bromine atom and the dimethylphenyl group, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, while the dimethylphenyl group can enhance the compound’s lipophilicity and binding interactions with biological targets.
Biologische Aktivität
2-Bromo-N-(3,4-dimethylphenyl)benzamide is a compound belonging to the benzamide family, characterized by a bromine atom at the second position of the benzene ring and a dimethyl-substituted phenyl group at the nitrogen atom. Its molecular formula is . This compound has garnered interest in pharmaceutical development due to its potential biological activities, including antioxidant properties and interactions with various biological targets.
- Molecular Formula :
- Molecular Weight : 304.19 g/mol
- CAS Number : 303991-53-9
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives. These synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activities.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For example, studies have shown that derivatives of benzamides can effectively scavenge free radicals and chelate metal ions, which are essential mechanisms for combating oxidative stress in biological systems.
Compound | Antioxidant Activity | IC50 Value (µM) |
---|---|---|
This compound | Moderate | Not specified |
Standard Antioxidants (e.g., Trolox) | High | <10 |
Cytotoxicity Studies
Preliminary findings suggest that this compound and its derivatives may interact with cellular pathways involved in cancer cell proliferation. For instance, related compounds have shown varying degrees of cytotoxicity against different cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The specific mechanisms remain under investigation but may involve modulation of signaling pathways like NF-κB .
Cell Line | Compound Concentration (µM) | Viability (%) |
---|---|---|
MDA-MB-231 | 10 | 66.45 ± 4.06 |
HT-29 | 30 | 23.05 ± 1.62 |
Although the precise mechanism of action for this compound is not fully elucidated, its structural features suggest potential interactions with various enzymes and receptors. The presence of the bromine atom may enhance its reactivity and ability to form complexes with biological macromolecules .
Case Studies
- Study on Antioxidant Properties : In a comparative study of several benzamide derivatives, it was found that those with halogen substitutions exhibited improved free radical scavenging abilities compared to their non-halogenated counterparts.
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of similar compounds highlighted that certain derivatives could induce apoptosis in breast cancer cells more effectively than standard treatments like cisplatin .
Eigenschaften
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSRDSIECGYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351813 | |
Record name | 2-bromo-N-(3,4-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303991-53-9 | |
Record name | 2-bromo-N-(3,4-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.